molecular formula C24H23BrClNO6 B11219705 Dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-(4-chlorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219705
M. Wt: 536.8 g/mol
InChI Key: BDCODUGZZABOBV-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as bromine, chlorine, ethoxy, and hydroxyl groups

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves several steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of ethyl 4-bromo-3-(ethoxymethyl)benzoate with sodium ethoxide in ethanol and N,N-dimethylformamide (DMF) at low temperatures, followed by further reactions to introduce the other functional groups .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form simpler hydrocarbons.

    Substitution: The ethoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 3,5-DIMETHYL 4-(3-BROMO-5-ETHOXY-4-HYDROXYPHENYL)-1-[(4-CHLOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of functional groups and structural features. Similar compounds include other dihydropyridine derivatives and phenyl-substituted compounds, which may have different properties and applications.

Properties

Molecular Formula

C24H23BrClNO6

Molecular Weight

536.8 g/mol

IUPAC Name

dimethyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-1-[(4-chlorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H23BrClNO6/c1-4-33-20-10-15(9-19(25)22(20)28)21-17(23(29)31-2)12-27(13-18(21)24(30)32-3)11-14-5-7-16(26)8-6-14/h5-10,12-13,21,28H,4,11H2,1-3H3

InChI Key

BDCODUGZZABOBV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OC)CC3=CC=C(C=C3)Cl)C(=O)OC)Br)O

Origin of Product

United States

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